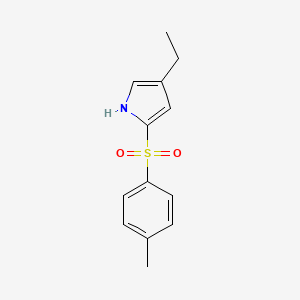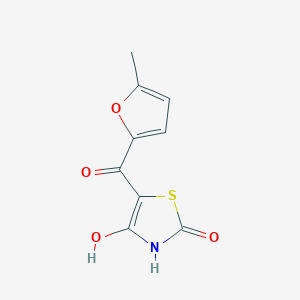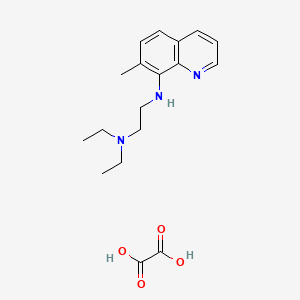![molecular formula C7H7NS B12889898 7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
7-Methylpyrrolo[2,1-b]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that contains both a pyrrole and a thiazole ring fused together This compound is of significant interest due to its unique structural properties and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrrolo[2,1-b]thiazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of thiazole derivatives with pyrrole derivatives under specific conditions can lead to the formation of the desired compound. Catalysts such as palladium or copper are often used to facilitate these reactions. Additionally, microwave irradiation has been employed to enhance the reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions: 7-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Tetrakispyridinecobalt (II) dichromate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetyl chloride).
Major Products Formed:
- Oxidized derivatives with functional groups such as carbonyl or hydroxyl groups.
- Reduced derivatives with hydrogenated ring systems.
- Substituted derivatives with various functional groups attached to the ring system .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The biological activities of 7-Methylpyrrolo[2,1-b]thiazole derivatives include antimicrobial, antifungal, antioxidant, and antiviral properties.
Medicine: The compound has shown potential as an antitumor agent, with studies indicating its effectiveness against certain cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Methylpyrrolo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
7-Methylpyrrolo[2,1-b]thiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolo[1,2-a]imidazole, pyrrolo[2,1-b]thiazole derivatives with different substituents, and other fused heterocyclic compounds.
Uniqueness: The presence of both nitrogen and sulfur atoms in the fused ring system of this compound contributes to its distinct reactivity and biological activities.
特性
分子式 |
C7H7NS |
|---|---|
分子量 |
137.20 g/mol |
IUPAC名 |
7-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-8-4-5-9-7(6)8/h2-5H,1H3 |
InChIキー |
IMRGOMWUXHOYBT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2N(C=C1)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


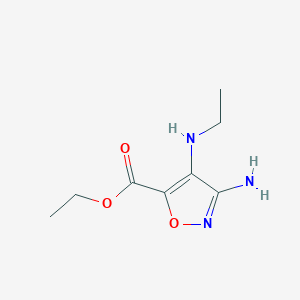
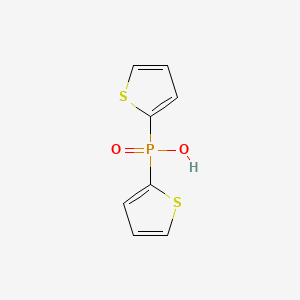
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
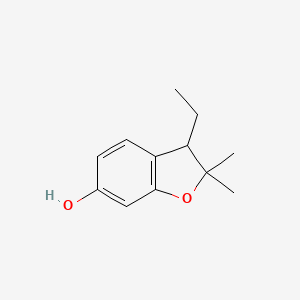
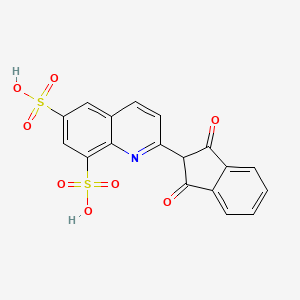
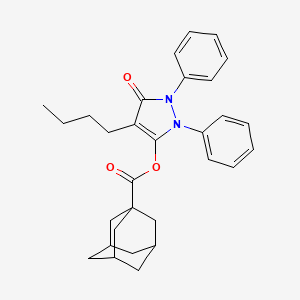
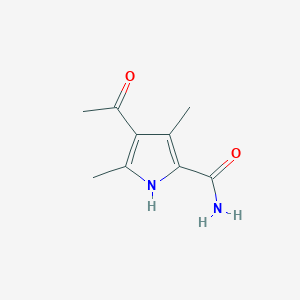
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

